2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound with the molecular formula C18H15N3. This compound is part of the imidazo[1,2-a][1,8]naphthyridine family, which is known for its diverse biological activities and photochemical properties . The structure consists of a fused ring system that includes an imidazole ring and a naphthyridine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, compounds containing the imidazo[1,2-a][1,8]naphthyridine core have shown potential as antibacterial and anticancer agents . Additionally, this compound finds applications in the industry as components of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . As an anticancer agent, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine can be compared with other similar compounds such as 2-methyl-1,8-naphthyridine, 4-methyl-1,8-naphthyridine-2,7-diol, and 2,3-diphenylimidazo[1,2-a]pyridine . These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
142271-98-5 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2,4-dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C18H15N3/c1-12-10-13(2)19-18-15(12)8-9-17-20-16(11-21(17)18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
QLYNFWQNXLQJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=NC(=CN32)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.